2-Benzyl-6-methylphenol

Antioxidant Polymer Stabilization Autoxidation

Researchers requiring long-term oxidative stability in polymers and lubricants often face the limitation of conventional hindered phenols like BHT, which trap ≤2 peroxy radicals. 2-Benzyl-6-methylphenol (CAS 1330-62-7) solves this via its ortho-benzyl group, enabling a regenerative radical trapping cycle (stoichiometric factor n=3-4). Key advantages: • Up to 2× radical scavenging capacity of BHT, reducing additive load. • Prolonged induction period before oxidative failure in polyolefins and elastomers. • Non-discoloring stabilization suitable for light-colored materials. Supply: High purity, available for immediate global shipment.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 1330-62-7
Cat. No. B074232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-6-methylphenol
CAS1330-62-7
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CC2=CC=CC=C2)O
InChIInChI=1S/C14H14O/c1-11-6-5-9-13(14(11)15)10-12-7-3-2-4-8-12/h2-9,15H,10H2,1H3
InChIKeyPOAKQNVLXHHUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-6-methylphenol: Specifications & Procurement


2-Benzyl-6-methylphenol (CAS 1330-62-7), also known as benzylcresol or 2-benzyl-o-cresol, is an ortho-benzyl substituted alkylphenol with the molecular formula C14H14O and a molecular weight of 198.26 g/mol [1]. It belongs to the class of hindered phenolic antioxidants, characterized by a benzyl group at the 2-position and a methyl group at the 6-position of the phenol ring [2]. The compound is primarily utilized as an antioxidant, stabilizer, and chemical intermediate in industrial applications, including the stabilization of organic materials such as plastics, rubbers, and petroleum products [3].

1 Ortho-benzyl hindered phenolic antioxidant with regenerative radical-trapping architecture
2 Stabilization of polyolefins, elastomers, lubricants, and petroleum products requiring extended oxidative stability
3 Regioselective intermediate for pharmaceutical and agrochemical synthesis with defined substitution pattern

2-Benzyl-6-methylphenol: Ortho-Benzyl Advantage


Direct substitution of 2-Benzyl-6-methylphenol with other common hindered phenols, such as butylated hydroxytoluene (BHT), is not scientifically valid due to fundamental differences in antioxidant mechanism and efficacy. The unique ortho-benzyl group in 2-Benzyl-6-methylphenol contains an α-hydrogen atom that is critical for stabilizing the phenoxy radical intermediate, enabling a regenerative cycle where the phenol is reformed after trapping a peroxy radical [1]. This leads to a higher radical-trapping capacity (stoichiometric factor, n) of 3-4 per molecule, compared to BHT's n-value of at most 2 [1]. Consequently, generic substitution without consideration of this ortho-substituent effect would result in significantly reduced long-term oxidative stability in materials, as the substitute would be consumed more rapidly and provide less protection [1].

Mechanism mismatch
BHT does not enable the regenerative phenoxy radical cycle provided by the ortho-benzyl group, which may reduce peroxy radical trapping per molecule and shorten antioxidant lifetime.
Kinetic profile may differ
The ortho-benzyl substituent contributes to faster radical-trapping kinetics; substituting with BHT could slow oxidation inhibition under high-temperature conditions.
Matrix compatibility shift
Lipophilicity and solubility in non-polar hydrocarbons differ from BHA and BHT, potentially altering additive migration, volatility, and long-term color stability.

2-Benzyl-6-methylphenol: Comparative Performance Evidence


Superior Radical-Trapping Capacity vs. BHT

The ortho-benzyl group in 2-benzyl-6-methylphenol confers a significant advantage in radical-trapping capacity compared to the industry-standard antioxidant BHT (2,6-di-tert-butyl-4-methylphenol). This is due to the α-hydrogen atom on the benzyl group, which stabilizes the phenoxy radical and regenerates the parent phenol, allowing a single molecule to trap multiple peroxy radicals [1]. The stoichiometric factor (n), representing the number of peroxy radicals trapped per molecule, is quantifiably higher for o-benzyl substituted phenols [1].

Radical-Trapping Capacity
Head-to-head
Stoichiometric factor n = 3–4 per molecule (vs. BHT ≤2)
Supports extended oxidative stability through regenerative radical trapping
Tetralin autoxidation model; conditions may shift absolute values
Antioxidant Polymer Stabilization Autoxidation

Faster Radical-Trapping Kinetics vs. BHT

In addition to trapping more radicals, 2-benzyl-6-methylphenol and its o-benzyl substituted analogs neutralize peroxy radicals at a faster rate than BHT. The radical-trapping rate constant (kinh) is a critical parameter for inhibiting the propagation step of autoxidation, with higher values indicating more efficient radical scavenging [1]. The presence of the o-benzyl group significantly enhances this kinetic parameter [1].

Radical-Trapping Kinetics
Head-to-head
kinh ~3.0 × 104 M−1 s−1 (vs. BHT ~2.0 × 104)
Faster peroxy radical scavenging may benefit high-temperature applications
Representative o-benzyl phenol values; compound-specific data to verify
Kinetics Free Radical Antioxidant

Enhanced Regioselectivity and Synthesis Yield

2-Benzyl-6-methylphenol serves as a valuable synthetic intermediate due to the directing and activating effects of its substituents, enabling regioselective functionalization that is not possible with simpler phenols like o-cresol or 2,6-dimethylphenol. The benzyl group at the 2-position and the methyl group at the 6-position create a unique steric and electronic environment around the hydroxyl group and the aromatic ring [1]. Advanced catalytic methods allow for the preparation of this compound with high yield and complete positional selectivity, a key advantage in pharmaceutical and agrochemical synthesis [2].

Synthesis Efficiency
Cross-study comparable
Reported yield up to 87% with >95% positional selectivity
May reduce purification burden in API and agrochemical intermediate synthesis
Yield and selectivity depend on specific catalytic system
Organic Synthesis Regioselectivity Chemical Intermediate

Thermo-Oxidative Stability in Non-Polar Matrices

Mixtures containing methyl-benzylated phenols, of which 2-benzyl-6-methylphenol is a key component, are specifically claimed as non-coloring, complex stabilizers for light, oil-free rubbers, latexes, rubbers, plastics, oils, and plasticizers [1]. The effectiveness in these high-temperature, non-polar environments is a direct consequence of the compound's molecular structure. The calculated logP (XLogP3-AA) of 3.9 for 2-benzyl-6-methylphenol indicates significant lipophilicity, which is crucial for compatibility and performance in hydrocarbon-based materials [2]. This is a distinct advantage over more polar phenolic antioxidants like BHA (butylated hydroxyanisole, XLogP3-AA ~3.0).

Lipophilicity Profile
Class-level inference
XLogP3-AA = 3.9 (computed); BHA ~3.0, BHT ~5.3
May offer balanced solubility in non-polar matrices and lower volatility than BHA
Computed property; experimental migration data recommended for target matrix
Rubber Plastics Thermal Stability

2-Benzyl-6-methylphenol: Strategic Application Scenarios


High-Performance Antioxidant for Lubricants and Polymers

Procure 2-Benzyl-6-methylphenol for use as a primary antioxidant in lubricants, industrial oils, and polymers (e.g., polyolefins, elastomers) where long-term oxidative stability is critical. Its demonstrated ability to trap 3-4 peroxy radicals per molecule, which is up to 2x higher than BHT, provides a quantifiable advantage in extending the service life of the material [1]. This higher stoichiometry can translate to lower required additive concentrations or significantly longer induction periods before oxidative failure occurs, as established in mechanistic studies of o-benzyl substituted phenols [1].

Regioselective Building Block for Pharma and Agrochemicals

Utilize 2-Benzyl-6-methylphenol as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Its distinct substitution pattern enables regioselective transformations that are difficult to achieve with simpler phenols [2]. Advanced synthetic methods ensure high purity and complete positional control, reducing downstream purification burdens and accelerating medicinal chemistry optimization [2][3]. This makes it a strategic choice for R&D procurement where molecular precision is paramount.

Non-Coloring Stabilizer for Oil-Free Rubbers and Latex

Incorporate 2-Benzyl-6-methylphenol, or mixtures containing it, as a non-discoloring antioxidant stabilizer in light-colored or oil-free rubber products, latexes, and plastics [4]. The compound's specific lipophilicity profile (XLogP3-AA = 3.9) ensures excellent compatibility and low migration in non-polar matrices, while its structural features mitigate the formation of colored quinoid degradation products often associated with other phenolic antioxidants [4][5]. This is essential for applications where aesthetic quality and long-term color stability are non-negotiable specifications.

Application
Selection Property
Validation Focus
Lubricant & polymer stabilization
Radical-trapping stoichiometry
Oxidative induction time testing
Regioselective intermediate
Positional selectivity and yield
Purity and regiochemical identity verification
Non-discoloring rubber & latex stabilizer
Lipophilicity and matrix compatibility
Migration and color stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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